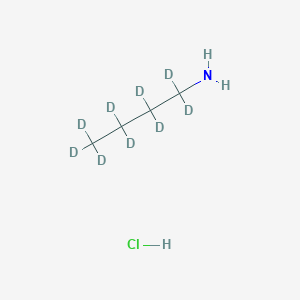
1-Butane-D9-thiol
Descripción general
Descripción
1-Butane-D9-thiol, also known as 1,1,2,2,3,3,4,4,4-nonadeuteriobutane-1-thiol, is a synthetic organic compound with a thiol group (-SH) attached to a carbon atom . It has a molecular formula of C4H10S and a molecular weight of 99.24 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Butane-D9-thiol consists of a chain of four carbon atoms with a sulfur atom attached to one end . The sulfur atom is bonded to a hydrogen atom, forming a thiol group. The molecule also contains nine deuterium atoms .
Chemical Reactions Analysis
Thiols, including 1-Butane-D9-thiol, can readily oxidize to disulfides, sulfinic acid, and sulfonic acid . The oxidation of thiols to disulfides can even occur in the presence of atmospheric air . Thus, the high susceptibility of thiols to undergo air oxidation necessitates the storage of thiols in an inert atmosphere .
Physical And Chemical Properties Analysis
1-Butane-D9-thiol has a molecular weight of 99.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the molecule is 99.10681221 g/mol . The topological polar surface area of the molecule is 1 Ų .
Aplicaciones Científicas De Investigación
Atmospheric Chemistry Studies
1-Butane-D9-thiol, also referred to as d9-Butanol or 1-butan-d9-ol (D9B), is commonly used as an OH radical tracer in atmospheric chemistry. It helps in determining OH exposure, a universal metric describing the extent of OH radical oxidation chemistry. Despite its importance, limited information was available on the rate coefficient of D9B with OH radicals, especially at temperatures differing from room temperature. A recent study used two experimental techniques to measure this rate coefficient across a broad temperature range (240–750 K) and various pressures (2–760 Torr), expanding the applicability of D9B as an OH radical tracer beyond room temperature (Allani et al., 2021).
Food Science and Analysis
1-Butane-D9-thiol compounds and their related products are challenging to monitor, especially in foodstuffs like garlic. An innovative analysis using needle trap devices (HS-NTD) and solid-phase microextraction (HS-SPME) techniques coupled with GC-MS has been developed. This method, with the aid of the derivatization agent N-phenylmaleimide, enhances selectivity towards thiols, allowing for the quantification of butanethiol and related compounds in food products. The innovative application of a side-hole NTD sampling in this process marks a new development in the field of food compound analysis (Warren et al., 2013).
Industrial Chemistry and Catalysis
The kinetics of liquid phase oxidation of light thiols like 1-Butanethiol have been extensively studied using reformulated cobalt phthalocyanine-based catalysts. This research is crucial for understanding the behavior of thiols in lighter petroleum fractions such as liquefied petroleum gas and light straight run naphtha. The study provides a mechanism-based rate expression that can explain the behavior of catalytic oxidation of 1-Butanethiol under various conditions, offering insights valuable for industrial applications (Ganguly et al., 2010).
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S/c1-2-3-4-5/h5H,2-4H2,1H3/i1D3,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAQPCDUOCURKW-YNSOAAEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butane-D9-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




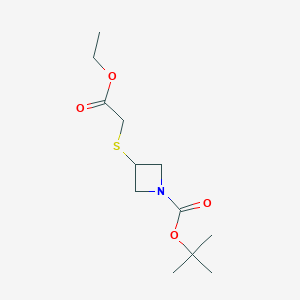
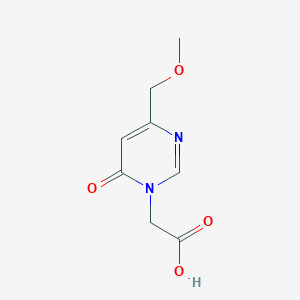

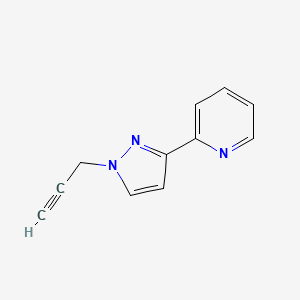

![3-(Hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474338.png)
![N'-[4-methyl-6-(1-piperidyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B1474339.png)

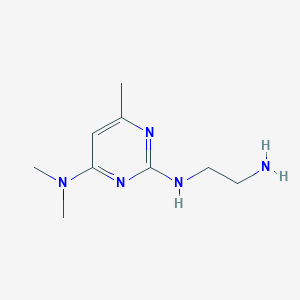
![Spiro[3.3]heptane-2,2-diyldimethanamine](/img/structure/B1474342.png)
![1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1474343.png)

